molecular formula C15H21BrN2O2 B12436078 Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate CAS No. 887589-70-0

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate

Cat. No.: B12436078
CAS No.: 887589-70-0
M. Wt: 341.24 g/mol
InChI Key: PQAJRHUSMXUDRJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a tert-butyl carbamate group at the 1-position of the azetidine ring and a (3-bromoanilino)methyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

887589-70-0

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3

InChI Key

PQAJRHUSMXUDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate features a distinctive structure combining an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a 3-bromoaniline moiety connected via a methylene bridge. This arrangement creates a versatile scaffold for further chemical modifications.

Property Value
Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
CAS Number 887589-70-0
IUPAC Name This compound
Structure Features Azetidine ring, Boc protecting group, 3-bromoaniline moiety, methylene bridge

The compound's structure provides multiple reactive sites that influence its synthesis and chemical reactivity. The Boc group protects the azetidine nitrogen during reactions and can be selectively removed under acidic conditions. The bromine on the aromatic ring serves as a useful handle for further functionalization through various metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis and Key Intermediates

The synthesis of this compound can be approached through several retrosynthetic disconnections, each leading to different synthetic pathways. These disconnections guide the selection of starting materials and reaction sequences.

Key Disconnections

  • C-N bond between the azetidine methylene group and the 3-bromoaniline
  • Methylene group at the 3-position of the azetidine ring
  • Boc protection of the azetidine nitrogen

Important Intermediates

Several key intermediates are central to the synthesis of the target compound:

Intermediate Role in Synthesis
Tert-butyl 3-bromoazetidine-1-carboxylate Precursor for nucleophilic substitution with aniline derivatives
Tert-butyl 3-hydroxyazetidine-1-carboxylate Precursor for activation and subsequent substitution
Tert-butyl 3-oxoazetidine-1-carboxylate Key intermediate for reductive amination approaches
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Precursor for oxidation-reduction sequences

Synthesis via Reductive Amination

One of the most efficient routes to this compound involves reductive amination using tert-butyl 3-oxoazetidine-1-carboxylate and 3-bromoaniline.

Reaction Scheme and Mechanism

The reductive amination proceeds through the formation of an imine intermediate followed by reduction:

  • Nucleophilic attack of 3-bromoaniline on the carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate
  • Formation of a hemiaminal intermediate
  • Dehydration to form an imine
  • Reduction of the imine with sodium triacetoxyborohydride

Detailed Procedure

Based on similar reactions reported in the literature, the following procedure can be adapted for the synthesis of this compound:

Step Procedure
1 In a dry flask under nitrogen, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (10-15 mL/g)
2 Add 3-bromoaniline (1.0-1.1 eq) and catalytic acetic acid (0.1 eq)
3 Stir at room temperature for 1-2 hours to form the imine
4 Cool to 0-5°C and add sodium triacetoxyborohydride (2.0 eq) in portions
5 Allow to warm to room temperature and stir for 12 hours
6 Quench with saturated sodium bicarbonate solution
7 Extract with ethyl acetate, wash with brine, dry over sodium sulfate
8 Purify by column chromatography (hexane/ethyl acetate gradient)

This procedure typically provides yields of 65-75%, with high purity of the final product.

Reaction Conditions Optimization

Several parameters can be optimized to improve the yield and purity of the reductive amination:

Parameter Optimal Condition Effect
Solvent Dichloromethane Provides good solubility of reagents and facilitates imine formation
Temperature 0°C to room temperature Controls selectivity during reduction step
Reducing Agent Sodium triacetoxyborohydride Selective for imine reduction with minimal over-reduction
Acid Catalyst Acetic acid (catalytic) Facilitates imine formation without Boc deprotection
Reaction Time 12-24 hours Ensures complete reduction of the imine

Synthesis via Nucleophilic Substitution

An alternative approach to synthesizing this compound involves nucleophilic substitution using tert-butyl 3-bromoazetidine-1-carboxylate.

Direct Substitution with 3-Bromoaniline

The nucleophilic substitution can proceed via direct reaction of tert-butyl 3-bromoazetidine-1-carboxylate with 3-bromoaniline under basic conditions. This approach, however, typically requires elevated temperatures and extended reaction times due to the moderate nucleophilicity of anilines.

Reagent Quantity Role
Tert-butyl 3-bromoazetidine-1-carboxylate 1.0 eq Electrophile
3-Bromoaniline 1.2-1.5 eq Nucleophile
Potassium carbonate 2.0-3.0 eq Base
DMF 10-15 mL/g Solvent
Temperature 60-100°C Promotes substitution
Reaction Time 12-48 hours Ensures completion

Based on similar reactions reported for tert-butyl 3-bromoazetidine-1-carboxylate, this approach can yield 50-70% of the desired product.

Substitution via Activated Intermediates

To improve the efficiency of nucleophilic substitution, tert-butyl 3-hydroxyazetidine-1-carboxylate can be converted to an activated intermediate before reaction with 3-bromoaniline:

  • Activation of the hydroxyl group through mesylation or tosylation
  • Nucleophilic substitution with 3-bromoaniline
Step Reagents and Conditions Notes
Activation Methanesulfonyl chloride, triethylamine, DCM, -40°C to 0°C Forms mesylate leaving group
Substitution 3-Bromoaniline, K2CO3, DMF, 60-80°C, 12-24h Nucleophilic displacement of mesylate

This approach can provide advantages in terms of milder reaction conditions and potentially higher yields (60-80%).

Multi-Step Synthetic Routes

More complex multi-step routes can also be employed to access this compound, offering potential advantages in terms of selectivity and functional group compatibility.

Synthesis via Azetidine-3-methanol Derivative

This approach involves:

  • Oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde
  • Reductive amination with 3-bromoaniline
Stage Reagents Conditions Yield
Oxidation Dess-Martin periodinane DCM, 0°C to RT, 2-3h 80-90%
Reductive Amination 3-Bromoaniline, NaBH(OAc)3 DCM, AcOH (cat.), RT, 12h 70-85%
Overall Yield - - 55-75%

This approach offers the advantage of milder conditions and potentially higher selectivity than direct substitution methods.

Synthesis via Horner-Wadsworth-Emmons Reaction

Based on methodologies reported for similar azetidine derivatives, an approach utilizing olefination followed by reduction can be considered:

  • Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to form an α,β-unsaturated ester
  • Aza-Michael addition with 3-bromoaniline
  • Reduction of the ester group to yield the target compound

This approach has been successful for the synthesis of other functionalized 3-substituted azetidines.

Preparation of Key Intermediates

The synthesis of this compound requires the preparation of key intermediates, particularly tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-bromoazetidine-1-carboxylate.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This key intermediate can be prepared through several methods:

Method A: From 3,3-dimethoxyazetidine
Step Procedure Yield
1 Preparation of 1-benzyl-3,3-dimethoxy-azetidine from 1,3-dichloro-2,2-dimethylpropane and benzylamine 58%
2 Debenzylation to obtain 3,3-dimethoxy-azetidine 65-75%
3 Boc protection using di-tert-butyl dicarbonate and triethylamine 91%
4 Hydrolysis of acetals using 10% aqueous citric acid 85%

The overall yield for this sequence is approximately 40%.

Method B: From 3-hydroxyazetidine
Step Reagents Conditions Yield
1 3-Hydroxyazetidine, Boc2O, NaHCO3 Dioxane/water, RT, 15h 80-90%
2 Tert-butyl 3-hydroxyazetidine-1-carboxylate, oxalyl chloride, DMSO, Et3N DCM, -78°C to RT, 15h 75-85%

This method provides tert-butyl 3-oxoazetidine-1-carboxylate in approximately 65-75% overall yield.

Synthesis of Tert-butyl 3-bromoazetidine-1-carboxylate

Tert-butyl 3-bromoazetidine-1-carboxylate can be prepared through bromination of tert-butyl 3-hydroxyazetidine-1-carboxylate after activation:

Step Reagents Conditions Notes
1 Tert-butyl 3-hydroxyazetidine-1-carboxylate, MsCl, Et3N DCM, -40°C Forms mesylate intermediate
2 LiBr or NaBr Acetone or DMF, 50-60°C, 12h Nucleophilic substitution

This sequence typically provides tert-butyl 3-bromoazetidine-1-carboxylate in 65-75% yield.

Purification and Characterization

Purification Methods

The purification of this compound typically employs chromatographic techniques:

Purification Method Conditions Notes
Flash Column Chromatography Silica gel, hexane/EtOAc (9:1→7:3) Primary purification method
Recrystallization EtOH/water or hexane/EtOAc For highly pure material
Preparative HPLC C18, ACN/H2O with 0.1% formic acid For analytical grade material

Analytical Characterization

The identity and purity of this compound can be confirmed using the following analytical data:

Analytical Method Expected Results
1H NMR (400 MHz, CDCl3) δ 7.0-7.2 (m, 3H, aromatic), 6.7-6.9 (m, 1H, aromatic), 4.0-4.2 (m, 2H, azetidine CH2), 3.8-4.0 (m, 2H, azetidine CH2), 3.2-3.4 (m, 2H, CH2-NH), 2.8-3.0 (m, 1H, azetidine CH), 1.4-1.5 (s, 9H, t-butyl)
13C NMR (100 MHz, CDCl3) δ 156-157 (C=O), 145-150 (C-NH), 130-135 (C-Br), 120-130 (aromatic), 79-81 (C(CH3)3), 48-52 (azetidine CH2), 45-48 (CH2-NH), 30-32 (azetidine CH), 28-29 (CH3)
HRMS (ESI) [M+H]+ calculated for C15H22BrN2O2: 341.0859
IR (neat, cm-1) 3350-3400 (N-H), 2970-2980 (C-H), 1680-1700 (C=O), 1590-1610 (C=C), 1150-1170 (C-O), 750-780 (C-Br)

Challenges and Optimization Strategies

Several challenges may arise during the synthesis of this compound, requiring specific optimization strategies:

Common Synthetic Issues and Solutions

Challenge Cause Solution
Over-alkylation Excess electrophile or extended reaction times Control stoichiometry, monitor reaction progress
Low nucleophilicity of 3-bromoaniline Electronic effects of bromine Increase temperature, use phase-transfer catalysts
Boc group instability Acidic conditions Maintain neutral to basic conditions, avoid strong acids
Azetidine ring opening Strain-induced reactivity Milder reaction conditions, careful temperature control
Purification difficulties Similar Rf values of products and by-products Optimize column conditions, consider preparative HPLC

Scale-Up Considerations

When scaling up the synthesis, several factors require attention:

  • Heat dissipation during exothermic steps (reduction, Boc protection)
  • Alternative purification strategies (recrystallization instead of chromatography)
  • Safety considerations (reduced use of hazardous reagents like sodium hydride)
  • Environmental impact (greener solvents like ethyl acetate instead of dichloromethane)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group, such as converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Phenyl-substituted azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of azetidine derivatives with various biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

The following section compares tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogs and Substituent Variations

tert-butyl 3-(iodomethyl)azetidine-1-carboxylate

  • Substituent : Iodomethyl group at the 3-position.
  • Key Differences: The iodine atom increases molecular weight (MW: ~295.1 g/mol) and polarizability compared to bromoanilino derivatives. This compound is utilized in nickel-catalyzed carboboration reactions for C-glycoside synthesis, demonstrating its utility in stereoselective transformations .

2.1.2. tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14h)

  • Substituent: Bulky 4-phenylquinolin-2-ylamino group.
  • This derivative is synthesized via palladium-catalyzed coupling, highlighting its role in kinase inhibitor development .

tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

  • Substituent : Bromoethyl chain.
  • It exhibits moderate P-gp substrate activity, suggesting utility in central nervous system-targeted drug design .

Fluorinated Derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate)

  • Substituent : Fluorine and hydroxymethyl groups.
  • Key Differences : Fluorination increases metabolic stability and electronegativity, while the hydroxymethyl group enhances hydrophilicity (TPSA: ~60 Ų). These modifications are critical for improving oral bioavailability .
Physicochemical and Bioactivity Comparison
Compound Name Substituent Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Properties
Target Compound (3-bromoanilino)methyl ~325.2 3.5 1 4 High LogKp (skin permeability: -3.2 cm/s)
tert-butyl 3-(iodomethyl)azetidine-1-carboxylate iodomethyl ~295.1 2.8 0 3 Used in Ni-catalyzed glycosylation
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate bromoethyl 264.16 2.1 0 2 Moderate P-gp substrate activity
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate fluoro + hydroxymethyl 220.2 1.6 2 4 Enhanced metabolic stability
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate amino + hydroxymethyl 202.25 0.9 3 5 High solubility (LogS: -1.8)

Biological Activity

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological implications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of an azetidine ring, a bromoaniline group, and a tert-butyl ester. The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization reactions are conducted using suitable precursors.
  • Introduction of the Bromophenyl Group : Nucleophilic substitution reactions are employed to incorporate the bromophenyl moiety.
  • Protection of the Amino Group : The amino group is protected using a tert-butyl carbamate (Boc) to prevent side reactions during synthesis.
  • Final Coupling : The protected azetidine intermediate is coupled with the bromophenyl amine to yield the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromophenyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to desired biological effects.

Medicinal Chemistry

The compound has been identified as a potential building block for synthesizing pharmaceutical agents, particularly those targeting central nervous system disorders. Its structural features suggest that it may exhibit neuroprotective or neuroactive properties, although specific studies are still required to confirm these effects.

Materials Science

In addition to its medicinal applications, this compound is being explored for its potential use in developing novel materials with unique electronic and optical properties.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of related azetidine derivatives:

  • A study on azetidine-based compounds demonstrated their efficacy as inhibitors in cancer cell lines, suggesting that modifications like bromination could enhance their potency .
  • Another investigation focused on azetidine derivatives as anti-inflammatory agents, showing that certain substitutions could lead to significant reductions in inflammatory markers in vitro .

Data Summary

Property Value
Molecular Formula C₁₃H₁₈BrN₃O₂
Molecular Weight 304.2 g/mol
CAS Number 887589-70-0
Biological Targets Enzymes, Receptors
Potential Applications CNS Disorders, Anti-inflammatory Agents

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